21-O-Acetyl 6|A-Hydroxy Cortisol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

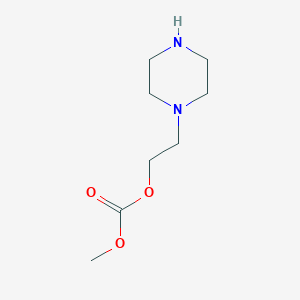

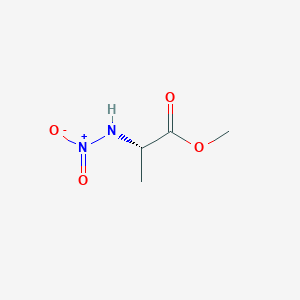

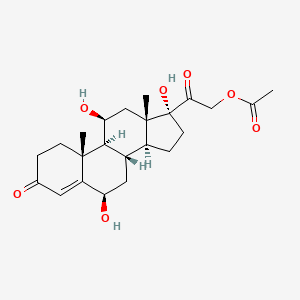

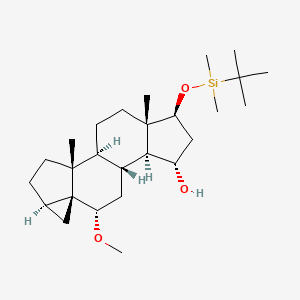

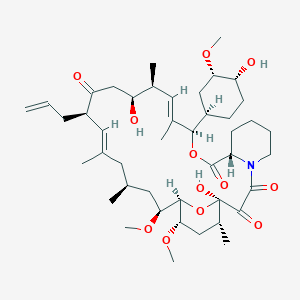

21-O-Acetyl 6|A-Hydroxy Cortisol, also known as this compound, is a useful research compound. Its molecular formula is C₂₃H₃₂O₇ and its molecular weight is 420.5. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Enhancing Analytical Techniques

A study by Paulson and Lindberg (1991) explored the selective acetylation of the 21-hydroxyl group of cortisol, leading to the creation of cortisol 21-acetate, which includes 21-O-Acetyl 6Δ-Hydroxy Cortisol. This derivative displayed minimal fragmentation and heightened sensitivity in thermospray liquid chromatography-mass spectrometry, making it a valuable tool for cortisol determination in biological fluids. This advancement significantly improved the detection limits, making it competitive with gas chromatography-mass spectrometry methods (Paulson & Lindberg, 1991).

Understanding Genetic Disorders

Research on congenital adrenal hyperplasia, a disorder involving cortisol biosynthesis, has benefited from the study of 21-hydroxylase, a key enzyme in cortisol production. A study by Tusié-Luna, Traktman, and White (1990) utilized recombinant vaccinia virus to express normal and mutated versions of 21-hydroxylase, revealing the functional impact of specific mutations. This research provided insights into the correlation between enzymatic activity and clinical severity in 21-hydroxylase deficiency (Tusié-Luna et al., 1990).

Metabolism Studies

Bradlow, Zumoff, Monder, Lee, and Hellman (1973) isolated and identified new acidic metabolites of cortisol, including compounds with a 21-oic acid group. These metabolites, termed "cortoic acids," constituted a significant portion of administered cortisol and provided insights into cortisol's metabolic transformation and its potential biological roles (Bradlow et al., 1973).

Enzymatic Studies

Research on corticosteroid acetyltransferase by Purdy and Rao (1970) revealed the competitive inhibition of cortisol acetylation by certain hydroxysteroids. This study contributed to the understanding of enzymatic interactions and regulatory mechanisms in corticosteroid metabolism (Purdy & Rao, 1970).

Propiedades

IUPAC Name |

[2-oxo-2-[(6R,8S,9S,10R,11S,13S,14S,17R)-6,11,17-trihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]ethyl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32O7/c1-12(24)30-11-19(28)23(29)7-5-15-14-9-17(26)16-8-13(25)4-6-21(16,2)20(14)18(27)10-22(15,23)3/h8,14-15,17-18,20,26-27,29H,4-7,9-11H2,1-3H3/t14-,15-,17+,18-,20+,21-,22-,23-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXZCDTDGPVVXFM-JACZHYLASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CC(C4=CC(=O)CCC34C)O)O)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2C[C@H](C4=CC(=O)CC[C@]34C)O)O)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{4-[(r)-(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}ethanol](/img/structure/B1147254.png)